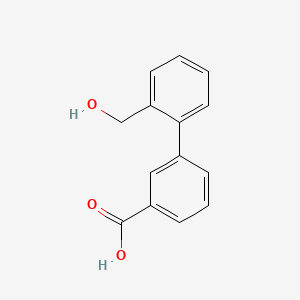

2'-(Hydroxymethyl)biphenyl-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

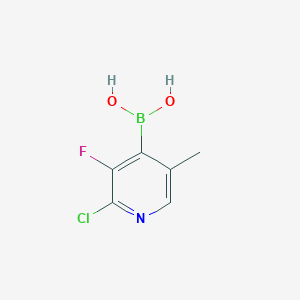

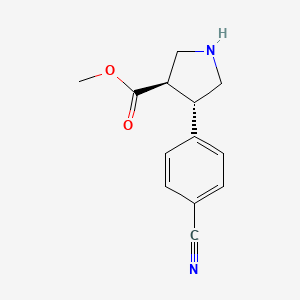

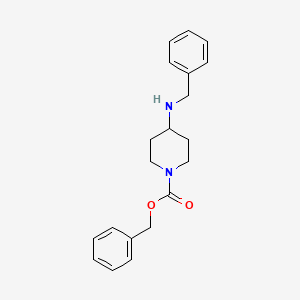

2’-(Hydroxymethyl)biphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H12O3 . It is used as a reagent in the Suzuki-Miyaura reaction of aryl and heteroaryl halides with aryl (heteroaryl)boronic acids in water using a palladium-EDTA catalyst .

Molecular Structure Analysis

The molecular structure of 2’-(Hydroxymethyl)biphenyl-3-carboxylic acid consists of a biphenyl group with a hydroxymethyl group attached to one of the phenyl rings and a carboxylic acid group attached to the other .Chemical Reactions Analysis

As mentioned earlier, 2’-(Hydroxymethyl)biphenyl-3-carboxylic acid is used as a reagent in the Suzuki-Miyaura reaction . This reaction involves the cross-coupling of an aryl or a heteroaryl halide with an aryl or a heteroaryl boronic acid in the presence of a palladium catalyst and a base .Physical And Chemical Properties Analysis

2’-(Hydroxymethyl)biphenyl-3-carboxylic acid has a molecular weight of 228.24 g/mol . It is recommended to be stored at -20°C for maximum recovery of the product .Wissenschaftliche Forschungsanwendungen

Fluorescence Chemosensors

One application involves the development of fluorescence chemosensors for the detection and bioimaging of metal ions in living cells. For instance, a study introduced a fluorescence turn-on chemosensor specific for Al(3+) ions, demonstrating high selectivity and sensitivity in complex biological systems. This sensor, based on aggregation-induced-emission (AIE) effects, enables the real-time monitoring of Al(3+) in living HeLa cells with a high signal-to-noise ratio, suggesting its potential for functional studies and analysis of Al(3+) in biosystems Gui et al., 2015.

Organic Synthesis

In organic synthesis, derivatives of 2'-(Hydroxymethyl)biphenyl-3-carboxylic acid have been utilized in Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification reactions under microwave conditions, leading to the synthesis of various 2-arylbenzofuran-3-carboxylic acids. This methodology offers a convenient one-pot synthesis route, employing cost-effective and readily available reagents, and highlights the versatility of biphenyl-3-carboxylic acid derivatives in synthesizing complex organic molecules Xu et al., 2015.

Material Science

In material science, derivatives of biphenyl-3-carboxylic acid have been used to synthesize metal-organic frameworks (MOFs) with various functionalities, demonstrating applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. For example, Cd(II) MOFs synthesized from biphenyl-3-carboxylic acid derivatives have shown selective CO2 capture and metal ion detection capabilities, indicating their potential in environmental monitoring and remediation Wang et al., 2018.

Bioconjugation and Bioorthogonal Chemistry

Another significant application is in bioconjugation and bioorthogonal chemistry, where derivatives of biphenyl-3-carboxylic acid are used to create stable linkages in aqueous solutions at physiological conditions. This facilitates the development of novel strategies for protein modification and drug delivery systems, highlighting the importance of these derivatives in advancing biomedical research Dilek et al., 2015.

Eigenschaften

IUPAC Name |

3-[2-(hydroxymethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-8,15H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUSEGRHRKNETK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652353 |

Source

|

| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(Hydroxymethyl)biphenyl-3-carboxylic acid | |

CAS RN |

773872-29-0 |

Source

|

| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((e)-2-(2-Methoxy-3-[(e)-2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl)ethenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498268.png)